Schisanlignone D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

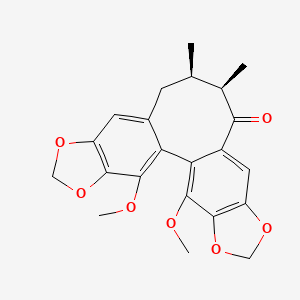

2D Structure

3D Structure

Properties

IUPAC Name |

(12R,13R)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-10-5-12-6-14-19(28-8-26-14)21(24-3)16(12)17-13(18(23)11(10)2)7-15-20(22(17)25-4)29-9-27-15/h6-7,10-11H,5,8-9H2,1-4H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDDZABRYUKCAW-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(=O)C1C)OCO5)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(=O)[C@@H]1C)OCO5)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Lignan Landscape of Schisandra chinensis: A Technical Guide to Isolation and Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide addresses the discovery and isolation of lignans from Schisandra chinensis, a plant renowned in traditional medicine and a subject of modern pharmacological interest. The initial focus of this inquiry was Schisanlignone D. However, a comprehensive literature review reveals that this compound was first isolated from Schisandra viridis[1]. To provide a relevant and accurate guide focused on the principal lignan-producing species, Schisandra chinensis, this document will instead detail the discovery, isolation, and biological activities of Schisandrin , a major and extensively studied dibenzocyclooctadiene lignan from this plant.

Introduction to Schisandra chinensis and its Lignans

Schisandra chinensis (Turcz.) Baill., commonly known as the five-flavor fruit, is a medicinal plant with a long history of use in traditional Chinese medicine.[2][3] Its primary bioactive constituents are a class of dibenzocyclooctadiene lignans, which are responsible for a wide array of pharmacological effects, including hepatoprotective, neuroprotective, antioxidant, and anti-inflammatory activities.[2][4][5] To date, over 86 lignans have been identified from S. chinensis, with Schisandrin, Schisandrin B, and Gomisin A being among the most abundant and well-researched.[4][6]

Discovery and Structural Elucidation of Schisandrin

The investigation into the chemical constituents of S. chinensis has led to the isolation and characterization of numerous lignans. The structural elucidation of these complex molecules relies on a combination of modern spectroscopic techniques.

General Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a novel lignan like Schisandrin from a crude plant extract.

Spectroscopic Techniques

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the molecular formula of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is crucial for determining the absolute configuration of the chiral centers and the stereochemistry of the biphenyl system.

Isolation and Purification of Schisandrin

The isolation of Schisandrin from the dried fruits of S. chinensis involves extraction followed by a series of chromatographic separations.

Detailed Experimental Protocol

1. Plant Material and Extraction:

- Dried and powdered fruits of Schisandra chinensis (5 kg) are extracted with 95% ethanol (3 x 50 L) at room temperature.

- The combined extracts are concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

- The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.

- The ethyl acetate fraction, typically enriched in lignans, is collected for further purification.

3. Chromatographic Purification:

- Step 1: Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol to yield several sub-fractions.

- Step 2: Sephadex LH-20 Column Chromatography: Fractions containing Schisandrin are further purified by column chromatography on a Sephadex LH-20 column using methanol as the eluent.

- Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved by preparative HPLC on a C18 column with a mobile phase of methanol-water or acetonitrile-water to afford pure Schisandrin.

Quantitative Data

The content of major lignans, including Schisandrin, can vary depending on the source and processing of the plant material. High-performance liquid chromatography (HPLC) is the preferred method for quantitative analysis.[7][8]

| Lignan | Content Range (% of dried fruit weight) | Average Content (% of dried fruit weight) | Analytical Method |

| Schisandrin | 1.164 - 3.433 | ~2.3 | HPLC-UV |

| Deoxyschisandrin | 0.5 - 1.5 | ~1.0 | HPLC-UV |

| Gomisin A | 0.2 - 0.8 | ~0.5 | HPLC-UV |

| Schisandrin B | 0.1 - 0.5 | ~0.3 | HPLC-UV |

Data compiled from multiple sources reporting on the analysis of S. chinensis fruits.[9][10]

Biological Activities and Signaling Pathways of Schisandrin

Schisandrin exhibits a range of biological activities, with its antioxidant and neuroprotective effects being particularly well-documented.

Antioxidant Activity

Schisandrin has been shown to protect against oxidative stress by enhancing the activities of antioxidant enzymes.[11]

Neuroprotective Effects

Schisandrin has demonstrated neuroprotective effects in models of Alzheimer's disease by ameliorating amyloid-beta (Aβ)-induced memory impairment.[11] This is achieved, in part, through its antioxidant properties within the cerebral cortex and hippocampus.

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of Schisandrin, a key bioactive lignan from Schisandra chinensis. The detailed experimental protocols and summary of quantitative data offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of the mechanisms of action of Schisandrin and other lignans from this plant continues to be an active area of research, with significant potential for the development of new therapeutic agents.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current knowledge of Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of six lignans in fruits with different colours of Schisandra chinensis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Schisandra chinensis and Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Schizandrin, an antioxidant lignan from Schisandra chinensis, ameliorates Aβ1-42-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Schisanlignone D: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone D is a dibenzocyclooctadiene lignan, a class of natural products that has garnered significant interest in the scientific community for its diverse biological activities. Isolated from plants of the Schisandra genus, such as Schisandra viridis, these compounds are recognized for their therapeutic potential. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with a detailed exploration of its potential biological activities and the experimental protocols to investigate them. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical characteristics of a compound is fundamental to its development as a potential therapeutic agent. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₂O₇ | |

| Molecular Weight | 398.4 g/mol | |

| CAS Number | 144606-84-8 | |

| Purity | ≥98% | |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone. | |

| Storage | Store at -20°C under an inert atmosphere. |

Potential Biological Activities and Mechanisms of Action

While research specifically focused on this compound is limited, the broader class of dibenzocyclooctadiene lignans from Schisandra species exhibits a range of promising biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. These activities are often attributed to the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Lignans isolated from Schisandra chinensis have been shown to possess anti-inflammatory properties.[1][2][3] The primary mechanism underlying this effect is often the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Inhibition of NF-κB activation leads to a downstream reduction in the production of these inflammatory mediators.[1][4]

Other signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, are also implicated in the inflammatory process and are potential targets for lignans.[5][6]

Anticancer Activity

Several studies have highlighted the anticancer potential of lignans.[7][8] The proposed mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis. The PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and promotes cell survival and proliferation, is a key target for some natural compounds.[9][10][11] By inhibiting this pathway, compounds can trigger apoptosis in cancer cells. Furthermore, the MAPK pathway is also known to play a role in cancer cell proliferation and survival, making it another relevant target.[12][13]

Neuroprotective Effects

Lignans from Schisandra have also been investigated for their neuroprotective properties. The mechanisms are thought to involve their antioxidant and anti-inflammatory activities, which can mitigate neuronal damage caused by oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

dot

Caption: Workflow of the MTT assay for cell viability.

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a common method for quantifying nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.[16][17][18]

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and treat them with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of this compound for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions.

-

Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.

dot

Caption: Griess assay workflow for nitric oxide measurement.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB using a luciferase reporter gene system.[19][20][21]

Protocol:

-

Cell Transfection: Transfect cells with a plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α or LPS) with or without this compound.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Reaction: Add a luciferase substrate (luciferin) to the cell lysate.

-

Luminescence Measurement: Measure the light output using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB activity.

dot

Caption: NF-κB luciferase reporter assay principle.

Western Blotting for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the phosphorylation status of key signaling molecules, such as IκBα (an inhibitor of NF-κB), Akt, and MAPKs.[22][23]

Protocol:

-

Protein Extraction: Extract total protein from cells treated with this compound.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-IκBα, total IκBα).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

dot

Caption: General workflow for Western blotting.

Conclusion

This compound, as a member of the dibenzocyclooctadiene lignan family, holds considerable promise for further investigation into its potential therapeutic applications. While specific data on its biological activities are still emerging, the well-documented anti-inflammatory, anticancer, and neuroprotective effects of related lignans provide a strong rationale for its continued study. The experimental protocols detailed in this guide offer a practical framework for researchers to explore the mechanisms of action of this compound and to elucidate its full pharmacological potential. Further research is warranted to isolate and fully characterize this compound, including the determination of its precise physicochemical properties and the comprehensive evaluation of its biological effects in various in vitro and in vivo models.

References

- 1. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects [mdpi.com]

- 2. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells [mdpi.com]

- 3. Evidence of anti-inflammatory activity of Schizandrin A in animal models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Schisantherin A induces cell apoptosis through ROS/JNK signaling pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Secalonic acid D induces cell apoptosis in both sensitive and ABCG2-overexpressing multidrug resistant cancer cells through upregulating c-Jun expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Nitric Oxide Griess Assay [bio-protocol.org]

- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 20. researchgate.net [researchgate.net]

- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ulab360.com [ulab360.com]

- 23. Western Blot - Quick Protocol - Advansta Inc. [advansta.com]

Comprehensive Pharmacological Profile of Schisanlignone D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone D is a lignan compound that has been identified and isolated from Schisandra viridis[1][2][3][4]. Lignans, a major class of phytoestrogens, are polyphenolic compounds widely found in plants and are known for a variety of biological activities. While the genus Schisandra is a rich source of bioactive lignans with demonstrated anti-inflammatory, neuroprotective, and anticancer properties, specific pharmacological data for this compound is notably scarce in publicly available scientific literature. This guide aims to provide a comprehensive overview of the current knowledge on this compound, while also highlighting the significant gaps in the research landscape.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₂O₇ | [1] |

| Molecular Weight | 398.41 g/mol | [1] |

| CAS Number | 144606-84-8 | [1][5][6] |

| Source | Schisandra viridis | [1][2][3][4] |

Pharmacological Activities: State of Research

Despite the well-documented pharmacological effects of other lignans from the Schisandra species, detailed studies on the anti-inflammatory, neuroprotective, and anticancer activities of this compound are not available in the current body of scientific literature. The compound is listed in several chemical and compound library databases for research purposes, suggesting its potential for biological activity screening[7]. However, published studies with quantitative data, such as IC50 or EC50 values, and detailed experimental protocols specifically for this compound are absent.

Gaps in Current Knowledge and Future Directions

The lack of specific pharmacological data for this compound presents a significant research opportunity. Future investigations should focus on:

-

In vitro screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines to determine its potential as an anticancer agent.

-

Anti-inflammatory assays: Investigating the ability of this compound to modulate key inflammatory pathways, for example, by measuring its effect on the production of inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Neuroprotective studies: Assessing the potential of this compound to protect neuronal cells from oxidative stress or excitotoxicity in relevant in vitro models.

-

Mechanism of action studies: Should any significant biological activity be identified, subsequent research should aim to elucidate the underlying molecular mechanisms and signaling pathways.

Experimental Protocols

As there are no specific published studies on the pharmacological activities of this compound, detailed experimental protocols for this compound cannot be provided. However, researchers can adapt established protocols for testing the anti-inflammatory, neuroprotective, and anticancer activities of other related lignans.

General Workflow for Pharmacological Profiling:

Caption: A generalized workflow for the pharmacological profiling of a novel natural compound like this compound.

Conclusion

This compound remains a largely uncharacterized lignan from Schisandra viridis. While its chemical structure is known, its pharmacological profile is yet to be determined. The rich therapeutic potential of other lignans from the same genus suggests that this compound is a promising candidate for future drug discovery and development efforts. This guide underscores the critical need for further research to unlock the potential therapeutic applications of this natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound | 144606-84-8 [chemicalbook.com]

- 4. jse.ac.cn [jse.ac.cn]

- 5. Isomahanine | CAS:144606-95-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. ME0328 | CAS:1445251-22-8 | PARP inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Lignans Compound Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]

Investigating the In Vitro Mechanism of Action of Schisanlignone D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the in vitro mechanism of action of Schisanlignone D is limited. This guide is therefore based on the established activities of structurally related dibenzocyclooctadiene lignans isolated from Schisandra species, such as Schisantherin A and Schisandrin A. The mechanisms detailed herein are inferred based on the activities of these closely related compounds and should be validated experimentally for this compound.

Executive Summary

This compound belongs to the dibenzocyclooctadiene class of lignans, natural compounds isolated from plants of the Schisandra genus, which are known for a variety of pharmacological effects, including anti-inflammatory and anticancer properties.[1][2][3] In vitro studies on closely related lignans suggest that their mechanism of action is multi-faceted, primarily involving the modulation of key signaling pathways that regulate inflammation, apoptosis, and the cell cycle.[1][4] This technical guide provides an in-depth overview of the putative in vitro mechanisms of action of this compound, based on data from its chemical relatives. It includes detailed experimental protocols for key assays and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Anti-inflammatory Mechanism of Action

Dibenzocyclooctadiene lignans have demonstrated potent anti-inflammatory effects in vitro, primarily through the inhibition of the NF-κB and MAPK signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][3][5]

Inhibition of Pro-inflammatory Mediators

Structurally similar lignans have been shown to significantly reduce the production of key pro-inflammatory mediators in LPS-stimulated macrophages.[5][6] This includes a dose-dependent decrease in nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6]

| Pro-inflammatory Mediator | Cell Line | Stimulant | Observed Effect of Related Lignans | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | Significant reduction in a dose-dependent manner | [6] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | Significant reduction in a dose-dependent manner | [5] |

| TNF-α | RAW 264.7 | LPS | Significant reduction in a dose-dependent manner | [5] |

| IL-6 | RAW 264.7 | LPS | Significant reduction in a dose-dependent manner | [6] |

| IL-1β | RAW 264.7 | LPS | Significant reduction in a dose-dependent manner | [6] |

Signaling Pathway Modulation

The anti-inflammatory effects of related lignans are attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the NF-κB and MAPK signaling pathways.[3][5] These lignans have been observed to suppress the phosphorylation of key proteins in these cascades, including IκBα, p65, ERK, JNK, and p38.[3]

Apoptotic Mechanism of Action

In cancer cell lines, dibenzocyclooctadiene lignans have been shown to induce apoptosis, a form of programmed cell death, suggesting their potential as anticancer agents.[1][4]

Induction of Apoptosis

Related lignans induce apoptosis in a dose- and time-dependent manner in various cancer cell lines.[7] This is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[7]

| Cell Line | Apoptotic Effect of Related Lignans | Key Markers | Reference |

| Human leukemia Molt-4 | Time- and dose-dependent reduction in viability | Morphological changes, chromatin condensation | [8] |

| Human gastric cancer SGC-7901 | Induction of apoptosis | Upregulation of cleaved caspase-9, cleaved caspase-3, cleaved PARP | [9] |

| Human colon cancer COLO 205 | Dose-dependent induction of apoptosis | DNA laddering, activation of caspases 3, 8, and 9 | [10] |

Signaling Pathway Modulation

The apoptotic effects of related lignans are often mediated through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.[10]

Cell Cycle Arrest Mechanism

In addition to inducing apoptosis, dibenzocyclooctadiene lignans can inhibit the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[1]

Induction of Cell Cycle Arrest

Treatment with related lignans has been shown to cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle, preventing their progression into the S phase (DNA synthesis) and subsequent mitosis.[9]

| Cell Line | Phase of Cell Cycle Arrest by Related Lignans | Key Markers | Reference |

| Human lung cancer A549 | G0/G1 phase | Increased cell population in G0/G1 | |

| Human gastric cancer MKN45 | G2/M phase | Increased cell population in G2/M | [9] |

| Human colon cancer COLO 205 | G0/G1 phase | Upregulation of p53 and p21, suppression of CDK2 and CDK4 activity | [10] |

Signaling Pathway Modulation

The mechanism of cell cycle arrest often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[10] Related lignans have been shown to upregulate CDK inhibitors like p21 and p27, which in turn inhibit the activity of cyclin-CDK complexes (e.g., Cyclin D1/CDK4) that are crucial for the G1/S transition.[10]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-ERK, cleaved caspase-3, Cyclin D1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Collection: Treat cells with this compound for the desired time, then harvest the cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Treatment and Fixation: After treatment, harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Cell Washing: Wash the fixed cells with cold PBS.

-

Staining: Resuspend the cells in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Conclusion and Future Directions

While direct evidence for the in vitro mechanism of action of this compound is currently lacking, the extensive research on structurally similar dibenzocyclooctadiene lignans provides a strong foundation for investigation. The putative mechanisms involve the modulation of key cellular processes including inflammation, apoptosis, and cell cycle progression through the NF-κB, MAPK, and intrinsic apoptotic pathways. The experimental protocols detailed in this guide provide a clear roadmap for researchers to elucidate the specific activities of this compound. Future studies should focus on directly assessing the effects of this compound on these pathways and comparing its potency and efficacy to other well-characterized lignans. Such research will be crucial in determining the therapeutic potential of this compound in inflammatory diseases and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation, Identification, Anti-Inflammatory, and In Silico Analysis of New Lignans from the Resin of Ferula sinkiangensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-type Cyclins are important downstream effectors of cytokine signaling that regulate the proliferation of normal and neoplastic mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sentosacy.com [sentosacy.com]

In Vivo Biological Activities of Schisanlignone D: A Review of Current Animal Model Research

Despite the growing interest in the therapeutic potential of lignans derived from Schisandra chinensis, a comprehensive in vivo evaluation of Schisanlignone D in animal models is notably absent from publicly available scientific literature. While numerous studies have explored the pharmacological effects of total lignan extracts and other individual lignans from this plant, such as Schisandrin A and Gomisin N, specific in vivo data for this compound remains elusive.

This technical guide aims to provide a framework for future research by summarizing the known biological activities of closely related lignans and outlining potential experimental designs for evaluating this compound. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction to this compound

This compound is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from this plant are known to possess a wide range of biological activities, including neuroprotective, anti-inflammatory, hepatoprotective, and anti-cancer effects. While in vitro studies may exist for this compound, the critical in vivo data from animal models, which is essential for understanding its physiological effects, pharmacokinetics, and safety profile, is not currently available in published research. An alternative name for this compound is reported to be Gomisin K3. However, searches for in vivo studies under this name have also been unsuccessful.

Potential In Vivo Biological Activities Based on Related Compounds

Based on the activities of other lignans from Schisandra chinensis, this compound may possess the following in vivo activities:

-

Neuroprotective Effects: Many lignans from Schisandra chinensis have demonstrated neuroprotective properties in animal models of neurodegenerative diseases and cognitive impairment. These effects are often attributed to their antioxidant and anti-inflammatory activities within the central nervous system.

-

Anti-inflammatory Activity: Lignans such as Schisandrin A have been shown to exert anti-inflammatory effects in animal models of acute inflammation. The underlying mechanisms often involve the modulation of key inflammatory signaling pathways.

-

Hepatoprotective Effects: The fruit of Schisandra chinensis is traditionally used for liver ailments. Several of its constituent lignans have been shown to protect the liver from various toxins in animal models, primarily through their antioxidant and anti-apoptotic mechanisms.

-

Anti-cancer Activity: Some lignans have exhibited anti-proliferative and pro-apoptotic effects in cancer cell lines and in vivo tumor models.

Proposed Experimental Protocols for In Vivo Evaluation of this compound

To address the current knowledge gap, the following experimental protocols are proposed for investigating the in vivo biological activities of this compound.

Neuroprotective Activity in a Mouse Model of Alzheimer's Disease

-

Animal Model: APP/PS1 transgenic mice or intracerebroventricular (ICV) streptozotocin (STZ)-induced sporadic Alzheimer's disease model in rats.

-

Drug Administration: this compound administered orally (e.g., 10, 25, 50 mg/kg body weight) daily for a specified period (e.g., 4-8 weeks). A vehicle control group and a positive control group (e.g., donepezil) should be included.

-

Behavioral Assessments: Morris Water Maze (MWM) to assess spatial learning and memory. Y-maze or T-maze for assessing short-term memory.

-

Biochemical and Histopathological Analysis: Measurement of amyloid-beta (Aβ) plaque deposition and hyperphosphorylated tau in the hippocampus and cortex via immunohistochemistry or ELISA. Assessment of oxidative stress markers (e.g., MDA, SOD, GPx) and inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue. Western blot analysis of key signaling proteins related to neuroprotection (e.g., Nrf2, NF-κB, BDNF).

Anti-inflammatory Activity in a Rat Model of Carrageenan-Induced Paw Edema

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Drug Administration: this compound administered orally (e.g., 10, 25, 50 mg/kg body weight) one hour prior to carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

-

Measurement of Paw Edema: Paw volume measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Biochemical Analysis: Measurement of inflammatory mediators such as prostaglandin E2 (PGE2), TNF-α, and IL-1β in the paw tissue exudate.

-

Histopathological Analysis: Histological examination of the paw tissue to assess inflammatory cell infiltration.

Proposed Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate hypothetical signaling pathways that could be investigated for this compound based on the known mechanisms of other Schisandra lignans.

Caption: Proposed Nrf2-mediated antioxidant pathway for the neuroprotective effects of this compound.

Caption: Proposed NF-κB signaling pathway for the anti-inflammatory effects of this compound.

Conclusion

While the existing body of research on Schisandra chinensis lignans suggests that this compound holds significant therapeutic promise, the lack of specific in vivo studies is a major impediment to its further development. The experimental frameworks and hypothetical signaling pathways presented in this guide are intended to stimulate and guide future research in this area. Rigorous in vivo studies are imperative to validate the potential biological activities of this compound, elucidate its mechanisms of action, and establish a foundation for its potential clinical application. Researchers are encouraged to undertake studies to fill this critical knowledge gap.

An In-depth Technical Guide on the Potential Therapeutic Targets of Schisanlignone D

Disclaimer: Scientific research on the lignan Schisanlignone D is currently in its nascent stages. As of the date of this report, there is a significant lack of published data specifically detailing its biological activities, mechanism of action, and therapeutic targets. This compound is a known chemical component of Schisandra viridis. This document, therefore, provides an analysis of the therapeutic potential of closely related and well-studied lignans from the Schisandra genus. The information presented herein is intended to serve as a foundational guide for future research into this compound, based on the principle of chemical similarity.

Introduction to this compound and Schisandra Lignans

This compound is a dibenzocyclooctadiene lignan isolated from the plant Schisandra viridis. While data on this compound is scarce, the Schisandra genus is a rich source of bioactive lignans that have been extensively studied for their pharmacological properties. These compounds, including Schisandrin A, Schisandrin B, Gomisin A, and Deoxyschizandrin, have demonstrated a wide range of biological activities, suggesting that this compound may possess similar therapeutic potential. This guide will explore the established therapeutic targets and mechanisms of action of these related compounds to infer the potential avenues of investigation for this compound.

Potential Therapeutic Areas Based on Related Schisandra Lignans

Based on the activities of other lignans from the Schisandra genus, this compound could potentially be investigated for the following therapeutic applications:

-

Anti-inflammatory Effects: Many Schisandra lignans exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[1][2][3]

-

Anticancer Activity: Several lignans from Schisandra have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and arrest the cell cycle.[4][5][6]

-

Neuroprotective Effects: The potential for these compounds to protect against neuronal damage and neurodegenerative diseases is another promising area of research.[7]

-

Hepatoprotective Properties: Lignans from Schisandra are well-known for their ability to protect the liver from various toxins and injuries.[2]

Table 1: Summary of Biological Activities of Well-Characterized Schisandra Lignans

| Lignan | Reported Biological Activities | Key Signaling Pathways Implicated |

| Schisandrin A | Anti-inflammatory, Anticancer (including non-small cell lung cancer and triple-negative breast cancer), Neuroprotective, Hepatoprotective.[1][8] | NF-κB, MAPK, Wnt/ER Stress, p53/p21.[1][3][8] |

| Schisandrin B | Anticancer (including colon, breast, and liver cancer), Cardioprotective, Neuroprotective, Antioxidant, Anti-inflammatory.[4][5][7][9] | ATR, P-glycoprotein, Wnt/β-catenin, PI3K/AKT, NF-κB, p38 MAPK.[4][5][9] |

| Gomisin A | Anti-inflammatory, Anticancer, Neuroprotective, Hepatoprotective, Antihypertensive.[10][11][12] | NF-κB, MAPK, STAT1.[10][11] |

| Deoxyschizandrin | Anticancer (ovarian and bladder cancer), Antioxidant, Hepatoprotective, Antidiabetic.[6][13][14] | PI3K/AKT, ALOX5.[6][13] |

Potential Signaling Pathways Modulated by this compound

Given the consistent modulation of the NF-κB and MAPK signaling pathways by other Schisandra lignans, it is highly probable that this compound may also exert its biological effects through these pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Schisandra lignans have been shown to suppress NF-κB activation by inhibiting the phosphorylation of IKK and IκBα.[1][3]

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[15] The MAPK family includes ERK, JNK, and p38 MAPK. Dysregulation of this pathway is often associated with cancer and inflammatory diseases. Several Schisandra lignans have been found to modulate the MAPK pathway, thereby influencing cell fate.[10][15]

Methodologies for Future Research

To elucidate the therapeutic targets and mechanism of action of this compound, a systematic experimental approach is recommended. The following are general experimental protocols commonly employed in the study of natural products:

-

Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic effects of this compound on various cell lines (e.g., cancer cells, immune cells).

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants following treatment with this compound.

-

Western Blotting: To analyze the expression and phosphorylation status of key proteins in signaling pathways such as NF-κB (IκBα, p65) and MAPKs (ERK, JNK, p38).

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of target genes.

-

Immunofluorescence and Confocal Microscopy: To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is currently unavailable, the extensive research on related lignans from the Schisandra genus provides a strong rationale for investigating its potential as an anti-inflammatory, anticancer, and neuroprotective agent. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. The initial focus of such studies should be on evaluating its effects on the NF-κB and MAPK signaling pathways, as these are common targets for this class of compounds. The elucidation of the specific biological activities and mechanisms of action of this compound will be crucial for its potential development as a novel therapeutic agent.

References

- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages [mdpi.com]

- 7. A Comprehensive Review on Schisandrin B and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Schisanlignone D Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schisanlignone D, a dibenzocyclooctadiene lignan, represents a promising scaffold for therapeutic development. While specific structure-activity relationship (SAR) studies on its direct analogs are not extensively published, a wealth of information exists for the broader class of dibenzocyclooctadiene lignans isolated from Schisandra species. This guide synthesizes the available data to provide a comprehensive overview of the SAR principles governing the biological activities of these compounds, offering a predictive framework for the rational design of novel this compound analogs. The primary biological activities associated with this class of lignans include anti-inflammatory, antioxidant, and cytotoxic effects, which are largely mediated through the modulation of key signaling pathways such as NF-κB and MAPK.

Introduction to this compound and Dibenzocyclooctadiene Lignans

Lignans are a large group of polyphenolic compounds found in plants. Among them, the dibenzocyclooctadiene lignans from the fruit of Schisandra chinensis have attracted significant attention for their diverse pharmacological activities.[1][2] These compounds are characterized by a central eight-membered ring and a biphenyl moiety. This compound is a representative member of this family. Understanding the relationship between the structural features of these molecules and their biological activities is crucial for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of dibenzocyclooctadiene lignans is significantly influenced by the nature and position of substituents on the aromatic rings and the cyclooctadiene core. The following table summarizes the key qualitative SAR findings for this class of compounds, which can be extrapolated to guide the design of this compound analogs.

| Structural Feature | Impact on Biological Activity | References | | :--- | :--- | | Biphenyl Moiety Configuration | The S-biphenyl configuration is often associated with stronger anti-inflammatory activity. Conversely, the R-biphenyl configuration, combined with the absence of a hydroxyl group at C-8, has been linked to the potentiation of cytotoxic effects in drug-resistant cancer cells. | | | Methylenedioxy Group | The presence of a methylenedioxy group on one of the aromatic rings is a strong determinant for potent anti-inflammatory activity, specifically in inhibiting lipopolysaccharide (LPS)-induced microglia activation. | | | Substituents on the Cyclooctadiene Ring | - A methoxy group on the cyclooctadiene ring can enhance anti-inflammatory effectiveness. - The presence of an acetyl group or a hydroxyl group at C-7 tends to decrease inhibitory activity against nitric oxide production. | | | Exocyclic Methylene Group | An exocyclic methylene functionality is considered essential for antioxidant activity. | | | Benzoyloxy Group | The presence of a benzoyloxy group may enhance antioxidant effects. | |

Key Biological Activities and Experimental Protocols

The primary biological activities reported for dibenzocyclooctadiene lignans are anti-inflammatory, antioxidant, and cytotoxic effects. Below are detailed, generalized protocols for assessing these activities in novel analogs.

Anti-Inflammatory Activity

A common method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7 or BV2 microglia).

Protocol: Inhibition of Nitric Oxide Production

-

Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for another 24 hours.

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-treated control.

Antioxidant Activity

The antioxidant capacity of this compound analogs can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis: Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[3]

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[4]

Protocol: MTT Assay for Cytotoxicity

-

Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with various concentrations of the this compound analogs for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.

Signaling Pathways and Mechanistic Insights

Dibenzocyclooctadiene lignans exert their biological effects by modulating key intracellular signaling pathways. A deeper understanding of these mechanisms can aid in the design of more targeted and potent analogs.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][5] Schisandra lignans have been shown to inhibit the activation of NF-κB.[2][6] This is a critical mechanism for their anti-inflammatory effects.

Figure 1: Inhibition of the NF-κB signaling pathway by this compound analogs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in inflammation and cellular stress responses. Lignans from Schisandra have been reported to suppress the phosphorylation of key MAPK proteins like p38 and JNK, thereby reducing the expression of inflammatory mediators.[2][7]

Figure 2: Modulation of the MAPK signaling pathway by this compound analogs.

General Experimental Workflow for SAR Studies

A systematic approach is essential for conducting meaningful SAR studies. The following workflow outlines the key steps from compound synthesis to biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Schisandra extract ameliorates arthritis pathogenesis by suppressing the NF-κB and MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Antioxidant Properties of Schisanlignone D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlignone D, a dibenzocyclooctadiene lignan isolated from Schisandra viridis, belongs to a class of compounds that have demonstrated a wide array of pharmacological activities. Lignans derived from the Schisandra genus are particularly noted for their antioxidant properties, which are attributed to their unique chemical structures. These compounds are of significant interest to the scientific community for their potential therapeutic applications in managing conditions associated with oxidative stress. This technical guide provides an in-depth exploration of the potential antioxidant properties of this compound, drawing upon the known mechanisms of related Schisandra lignans and outlining standard experimental protocols for their evaluation. While direct experimental data on this compound is limited in the currently available literature, this guide serves as a comprehensive resource for researchers looking to investigate its antioxidant potential.

Potential Mechanisms of Antioxidant Action

The antioxidant effects of Schisandra lignans are multifaceted, involving both direct radical scavenging and indirect cellular antioxidant pathway modulation.

Direct Radical Scavenging: The phenolic hydroxyl groups present in the structure of many lignans are key to their ability to directly neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[1][2] By donating a hydrogen atom, these lignans can stabilize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

Modulation of the Nrf2-ARE Signaling Pathway: A primary mechanism by which Schisandra lignans exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3][4] Oxidative stress or the presence of inducing agents, such as certain lignans, can lead to the dissociation of Nrf2 from Keap1.[3] Subsequently, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, leading to their upregulation.[4] This results in an enhanced cellular defense against oxidative stress through the increased production of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[3][4][5]

Quantitative Data on Antioxidant Activities of Schisandra Lignans

| Lignan | Assay | Model System | IC50 / Activity | Reference |

| Schisandrin A | Antioxidant Enzymes | COPD Mouse Model | Increased SOD and CAT levels, decreased MDA levels | [5] |

| Schisantherin A | Antioxidant Enzymes | Chronic Fatigue Mice | Increased SOD and CAT activities, increased GSH levels, reduced MDA levels | [4] |

| Sauchinone | Nrf2 Activation | HepG2 Cells | Increased nuclear Nrf2 content at 3-30 µM | [3] |

| Sauchinone | Antioxidant Enzymes | APAP-induced Liver Injury in Mice | Induced NQO1 and GCL in an Nrf2-dependent manner | [3] |

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antioxidant properties of compounds like this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[2][6]

-

Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compound (this compound), positive control (e.g., ascorbic acid, Trolox), 96-well microplate, microplate reader.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the test compound or control dilutions to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.[7]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS Radical Cation Decolorization Assay

This assay assesses the capacity of an antioxidant to neutralize the ABTS radical cation (ABTS•+).[8][9]

-

Materials: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), potassium persulfate, ethanol or phosphate-buffered saline (PBS), test compound, positive control, 96-well microplate, microplate reader.

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of approximately 0.70 at 734 nm.[10]

-

Prepare a series of dilutions of the test compound and the positive control.

-

Add a small volume of the test compound or control dilutions to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the concentration-inhibition curve.

-

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of the antioxidant enzyme SOD, which catalyzes the dismutation of the superoxide radical.[11]

-

Materials: SOD assay kit (typically containing a xanthine oxidase/hypoxanthine system to generate superoxide radicals and a detection reagent like WST-1), cell or tissue lysates, protein quantification assay reagents.

-

Procedure:

-

Prepare cell or tissue lysates according to standard protocols.

-

Determine the protein concentration of the lysates.

-

Follow the instructions provided with the commercial SOD assay kit. Generally, this involves: a. Adding the sample (lysate) to a 96-well plate. b. Adding the reaction mixture containing the superoxide-generating system and the detection reagent. c. Incubating for a specific time at a controlled temperature. d. Measuring the absorbance at the specified wavelength (e.g., 450 nm for WST-1).

-

The SOD activity is calculated based on the inhibition of the colorimetric reaction and is typically expressed as units of SOD activity per milligram of protein.

-

Catalase (CAT) Activity Assay

This assay determines the activity of catalase, an enzyme that decomposes hydrogen peroxide (H2O2) into water and oxygen.[12][13]

-

Materials: Hydrogen peroxide (H2O2), phosphate buffer, cell or tissue lysates, spectrophotometer.

-

Procedure:

-

Prepare cell or tissue lysates and determine the protein concentration.

-

In a cuvette, add phosphate buffer and the sample lysate.

-

Initiate the reaction by adding a known concentration of H2O2.

-

Monitor the decrease in absorbance at 240 nm over time as H2O2 is consumed.

-

The catalase activity is calculated from the rate of H2O2 decomposition and is typically expressed as units of CAT activity per milligram of protein.

-

Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.[14][15]

-

Materials: Thiobarbituric acid (TBA), trichloroacetic acid (TCA), butylated hydroxytoluene (BHT), cell or tissue homogenates, spectrophotometer or fluorometer.

-

Procedure:

-

Prepare cell or tissue homogenates.

-

To the homogenate, add a solution containing TCA, TBA, and an antioxidant like BHT to prevent further oxidation during the assay.[15]

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at approximately 532 nm.

-

The concentration of MDA is calculated using a standard curve of a known MDA standard and is expressed as nanomoles of MDA per milligram of protein.

-

Visualizations

Signaling Pathway

Caption: The Nrf2-ARE signaling pathway potentially activated by this compound.

Experimental Workflow

Caption: General experimental workflow for assessing antioxidant properties.

Conclusion

This compound, as a member of the Schisandra lignan family, holds considerable promise as a potent antioxidant agent. While direct experimental evidence is currently lacking, the well-established antioxidant mechanisms of related lignans, particularly their ability to modulate the Nrf2-ARE pathway, provide a strong rationale for its investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the antioxidant efficacy of this compound. Such studies are crucial for unlocking the therapeutic potential of this natural compound in the prevention and treatment of diseases rooted in oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Nrf2-mediated liver protection by sauchinone, an antioxidant lignan, from acetaminophen toxicity through the PKCδ-GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schisandrin A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. zen-bio.com [zen-bio.com]

- 8. researchgate.net [researchgate.net]

- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. pub.h-brs.de [pub.h-brs.de]

- 11. assaygenie.com [assaygenie.com]

- 12. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Simple Assay for Measuring Catalase Activity: A Visual Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dietary sesame lignans decrease lipid peroxidation in rats fed docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lipid peroxidation measurement by thiobarbituric acid assay in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Anti-inflammatory Effects of Schisanlignone D and Related Lignans in Cellular Models: A Technical Guide

Disclaimer: Scientific literature with specific quantitative data on the anti-inflammatory effects of Schisanlignone D is limited. This guide synthesizes available information on closely related and structurally similar dibenzocyclooctadiene lignans from Schisandra chinensis, such as Schisandrin A, Schisantherin A, and Gomisin N, to provide a representative overview of the expected biological activities and mechanisms of action. The findings presented for these related compounds suggest a strong potential for this compound as an anti-inflammatory agent.

Executive Summary

Dibenzocyclooctadiene lignans, a major class of bioactive compounds isolated from the fruit of Schisandra chinensis, have demonstrated significant anti-inflammatory properties in various in vitro studies.[1][2] This technical guide details the anti-inflammatory effects of these lignans, with a focus on their activity in lipopolysaccharide (LPS)-stimulated macrophage cellular models, a standard method for evaluating anti-inflammatory potential.[3][4] The core mechanism of action involves the suppression of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines. This is achieved through the down-regulation of major inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Inhibition of Inflammatory Mediators

The anti-inflammatory activity of Schisandra lignans is commonly assessed by their ability to inhibit the production of key inflammatory molecules in LPS-stimulated RAW 264.7 macrophage cells.

Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)

Overproduction of NO and PGE2 by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) respectively, is a hallmark of inflammation.[6] Schisandra lignans have been shown to dose-dependently inhibit the production of both mediators.[2]

| Compound | Concentration | % Inhibition of NO Production | % Inhibition of iNOS Expression | % Inhibition of PGE2 Production | % Inhibition of COX-2 Expression | Reference |

| Schisandrin A | 50 µM | ~40% | ~50% | ~35% | ~45% | [7] |

| 100 µM | ~70% | ~80% | ~60% | ~75% | [7] | |

| 200 µM | ~90% | ~95% | ~85% | ~90% | [7] | |

| Schisantherin A | 2.5 mg/L | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction | [5] |

| 25 mg/L | Strong Reduction | Strong Reduction | Strong Reduction | Strong Reduction | [5] |

Inhibition of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are pivotal in the inflammatory response.[8][9] Schisandra lignans effectively suppress the secretion of these cytokines in LPS-activated macrophages.[5][10]

| Compound | Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β | Reference |

| Schisandrin A | 100 µM | Significant Reduction | Significant Reduction | Significant Reduction | [7] |

| 200 µM | Strong Reduction | Strong Reduction | Strong Reduction | [7] | |

| Schisantherin A | 2.5 mg/L | ~30% | ~25% | Not Reported | [5] |

| 25 mg/L | ~70% | ~60% | Not Reported | [5] | |

| Mitrephoran (lignan) | 10 µM | Significant Suppression | Not Reported | Not Reported | [10] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the anti-inflammatory effects of compounds like this compound in cellular models.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.[11]

-

Cell Maintenance: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[11]

-

Cell Seeding: For experiments, cells are seeded in appropriate well plates (e.g., 96-well for NO/cytokine assays, 6-well for Western blotting) at a density that allows for optimal growth and response to stimuli. A typical seeding density is 5 x 10^5 cells/mL.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[3][5]

Nitric Oxide (NO) Assay (Griess Reaction)

NO production is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[12][13]

-

Sample Collection: After the treatment period (typically 24 hours), 100 µL of the cell culture supernatant is collected from each well.[4]

-

Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[13]

-

Reaction: 100 µL of the Griess reagent is added to the 100 µL of supernatant in a new 96-well plate.

-

Incubation and Measurement: The plate is incubated at room temperature for 10-15 minutes in the dark. The absorbance is then measured at 540 nm using a microplate reader.[14]

-

Quantification: The nitrite concentration is determined using a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)

The levels of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7][15][16]

-